5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the 1,5-dihydro-2H-pyrrol-2-one class, characterized by a five-membered lactam ring with diverse substituents. Key structural features include:
- Position 1: A 2-(dimethylamino)ethyl side chain, enhancing solubility and acting as a hydrogen bond donor/acceptor.
- Position 4: A 4-methoxy-2-methylbenzoyl group, contributing to lipophilicity and steric bulk.
- Position 3: A hydroxyl group, enabling hydrogen bonding and coordination with metal ions.
Properties
IUPAC Name |
(4E)-5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2O4/c1-14-12-17(30-4)8-9-18(14)21(27)19-20(15-6-5-7-16(24)13-15)26(11-10-25(2)3)23(29)22(19)28/h5-9,12-13,20,27H,10-11H2,1-4H3/b21-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRSRXVQGPXZLF-XUTLUUPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=CC=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC(=CC=C3)Br)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one, also known by its chemical identifier SC-6927453, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, consolidating findings from diverse research sources.
Chemical Structure and Properties
The compound has the following molecular formula: C23H25BrN2O. Its structure features a pyrrolidinone core with various substituents that may influence its biological activity. The presence of a bromophenyl group and a dimethylamino ethyl group suggests potential interactions with biological targets.
Anticancer Properties
Research indicates that derivatives similar to SC-6927453 exhibit promising anticancer activity. For instance, compounds that share structural characteristics have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that certain pyrrolidinone derivatives inhibited the growth of lung cancer H460 cells with an IC50 value of approximately 119 nM against stearoyl-CoA desaturase (SCD), a target implicated in cancer metabolism .
The mechanism by which SC-6927453 exerts its effects may involve the inhibition of specific enzymes or pathways critical for cancer cell survival. The inhibition of SCD leads to a deficiency in unsaturated fatty acids, which are essential for maintaining membrane integrity and function in rapidly dividing cells . This metabolic disruption can trigger apoptosis in sensitive cancer cells.
Cytotoxicity and Selectivity
In vitro assays have shown that compounds within the same class as SC-6927453 can exhibit selective cytotoxicity against tumorigenic cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications .
Study 1: Antitumor Activity
A study published in the journal Molecules investigated the antitumor effects of structurally related compounds on various cancer cell lines. The results indicated that these compounds not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Pharmacokinetics and Bioavailability
Another research effort focused on the pharmacokinetics of SC-6927453 analogs, assessing their absorption, distribution, metabolism, and excretion (ADME) properties. The findings suggested that modifications to the molecular structure could significantly improve bioavailability and reduce toxicity profiles while maintaining efficacy against targeted cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer Activity | Inhibition of H460 cell proliferation | |
| Cytotoxicity | Selective toxicity towards tumor cells | |
| Mechanism | Inhibition of SCD leading to apoptosis |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | IC50 (nM) | Biological Effect |
|---|---|---|
| SC-6927453 | 119 | Inhibits SCD activity |
| Analog A | 85 | Enhanced anticancer effect |
| Analog B | 200 | Reduced selectivity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares the target compound with key analogs, focusing on substituents, molecular weights, melting points (mp), and synthetic yields:
Key Observations:
- Electron-Withdrawing Groups : Bromine (target compound) and chlorine (15m) increase molecular weight and may enhance stability compared to electron-donating groups (e.g., methoxy in Ref. 14).
- Solubility: The 2-(dimethylamino)ethyl group (target, Ref. 14) improves aqueous solubility over hydroxypropyl (20, 23, 25, 38) due to its tertiary amine.
- Melting Points : Bulkier substituents (e.g., 4-tert-butylphenyl in 20) correlate with higher melting points (263–265°C), whereas trifluoromethyl (25) lowers mp (205–207°C) due to reduced crystallinity .
Structure-Activity Relationship (SAR) Trends
A. Position 5 Aryl Group :
- Halogenated Aromatics : Bromine (target) and chlorine (15m) enhance electrophilicity and binding to hydrophobic pockets.
- Fluorinated Groups : Trifluoromethoxy (23) and trifluoromethyl (25) increase metabolic stability and electronegativity .
B. Position 4 Acyl Group :
- Methoxy-Methylbenzoyl (Target) : Balances lipophilicity and steric effects, favoring target engagement.
- Methylbenzoyl (20, 23, 25, 38) : Simplifies synthesis but may reduce selectivity due to smaller size .
C. Position 1 Substituent :
- 2-(Dimethylamino)ethyl (Target, Ref. 14): Enhances solubility and pharmacokinetics compared to hydroxypropyl (20, 23) .
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of precursor aldehydes (e.g., 3-bromobenzaldehyde) with hydroxyl-containing intermediates under basic conditions. Key steps include:
- Aldehyde selection : Substituents on the benzaldehyde (e.g., bromo, methoxy groups) influence regioselectivity and yield .
- Solvent and temperature : Dimethyl sulfoxide (DMSO) or dichloromethane (DCM) at room temperature to 80°C are common. Lower temperatures (e.g., 25°C) may reduce side reactions .
- Workup : Precipitation in cold water followed by recrystallization (e.g., from methanol) improves purity . Example : In analogous compounds, yields range from 9% to 62%, depending on substituent steric effects and reaction time .
Q. What spectroscopic techniques are critical for structural confirmation?
Use a combination of:
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]+ peaks) .
- NMR spectroscopy : 1H/13C NMR to verify substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ ~10-12 ppm) .
- FTIR : Hydroxy group absorption near 3200–3500 cm⁻¹ and carbonyl stretches (1650–1750 cm⁻¹) .
Q. How can solubility and stability be assessed for in vitro assays?
- Solubility screening : Test in DMSO (primary stock) followed by dilution in PBS or cell culture media.
- Stability : Monitor via HPLC at 24-hour intervals under assay conditions (e.g., pH 7.4, 37°C). Methoxy and bromo groups may enhance stability compared to nitro or amino analogs .
Advanced Research Questions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
